2,2,4,4-Tetramethyl-3-oxopentanoic acid
CAS No.:
Cat. No.: VC17599931
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O3 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 2,2,4,4-tetramethyl-3-oxopentanoic acid |
| Standard InChI | InChI=1S/C9H16O3/c1-8(2,3)6(10)9(4,5)7(11)12/h1-5H3,(H,11,12) |
| Standard InChI Key | JWCBCANMUVYBDA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)C(C)(C)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereochemistry
The molecular formula of 2,2,4,4-tetramethyl-3-oxopentanoic acid is CHO, with a molecular weight of 172.22 g/mol . The presence of four methyl groups at the 2nd and 4th positions creates significant steric hindrance, influencing reactivity and intermolecular interactions. The ketone group at position 3 enhances electrophilicity, making the compound susceptible to nucleophilic attacks, a feature exploited in synthetic applications .
Spectroscopic Identification
While specific spectroscopic data for this compound are not explicitly reported, analogs like 4-methyl-3-oxopentanoic acid (CID 440024) provide reference points. For instance:
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Infrared (IR) Spectroscopy: A strong absorption band near 1700–1750 cm corresponds to the carbonyl (C=O) stretch of the ketone and carboxylic acid groups .
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Nuclear Magnetic Resonance (NMR): H NMR spectra of similar branched keto acids typically show singlet peaks for methyl groups (δ 1.1–1.3 ppm) and downfield shifts for protons adjacent to the carbonyl (δ 2.5–3.0 ppm) .
Synthesis and Industrial Production
Reaction Pathways
The synthesis of 2,2,4,4-tetramethyl-3-oxopentanoic acid can be inferred from methods used to produce related esters. A patent (US9029451B2) describes the preparation of 2,2,4-trimethyl-3-oxopentanoate esters via the reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with alcohols under alkaline conditions . Hydrolysis of these esters under acidic conditions would yield the corresponding carboxylic acid.
Example Synthesis Steps:
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Alkaline Ring-Opening: React 2,2,4,4-tetramethyl-1,3-cyclobutanedione with a stoichiometric amount of sodium hydroxide in tetrahydrofuran (THF) at 15–20°C.
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Esterification: Add an alcohol (e.g., ethanol) to form the ester intermediate.
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Acid Hydrolysis: Treat the ester with hydrochloric acid to hydrolyze it to the free acid.
Key Reaction:
Purification and Yield
Post-synthesis purification involves distillation under reduced pressure (1–3 mmHg) to isolate the acid. Yields exceeding 95% have been reported for ester intermediates, suggesting efficient scalability .
Physicochemical Properties
Thermal Stability
Branched-chain keto acids like this compound exhibit higher thermal stability compared to linear analogs due to steric protection of the carbonyl group. Differential scanning calorimetry (DSC) of similar compounds shows decomposition temperatures above 200°C .
Solubility and Reactivity
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Solubility: Moderately soluble in polar aprotic solvents (e.g., THF, dichloromethane) but poorly soluble in water due to hydrophobic methyl groups.
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Reactivity: The β-keto acid structure enables tautomerization, forming enol intermediates that participate in condensation reactions .
Industrial Applications
Reactive Coalescents in Coatings
Esters of 2,2,4-trimethyl-3-oxopentanoic acid (e.g., 2-hydroxyethyl ester) are widely used in waterborne paints as reactive coalescents. These compounds reduce the minimum film-forming temperature (MFFT) of latex polymers, enabling film formation at ambient temperatures. Unlike traditional coalescents like Texanol™, they chemically integrate into the polymer matrix via UV-induced crosslinking, enhancing durability .
Advantages Over Conventional Coalescents:
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Lower volatility (boiling point >250°C vs. Texanol’s 214°C).
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Reduced odor and environmental impact.
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Improved film hardness and chemical resistance.
Pharmaceutical Intermediates
β-Keto acids serve as precursors in synthesizing bioactive molecules. For example, 4-methyl-3-oxopentanoic acid is a metabolite in leucine catabolism, implicated in metabolic disorders . While direct pharmaceutical uses of 2,2,4,4-tetramethyl-3-oxopentanoic acid are unexplored, its structural analogs highlight potential in drug design.
Analytical Methods
Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) is optimal for quantifying this acid and its esters. For example, a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) can resolve peaks at retention times of 25–35 minutes .
Quantitative NMR
C NMR provides structural confirmation, with characteristic signals for carbonyl carbons (δ 205–215 ppm) and quaternary carbons (δ 35–45 ppm) .
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